molecular formula C10H4Br2O2 B14263238 1,5-Azulenedione, 3,7-dibromo- CAS No. 161126-14-3

1,5-Azulenedione, 3,7-dibromo-

Cat. No.: B14263238
CAS No.: 161126-14-3
M. Wt: 315.94 g/mol
InChI Key: UCMOTAVPWAJINM-UHFFFAOYSA-N
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Description

1,5-Azulenedione, 3,7-dibromo- is a halogenated derivative of azulenedione, a non-benzenoid aromatic compound characterized by a fused bicyclic structure with a 10-π-electron system. The bromination at the 3,7-positions introduces electron-withdrawing effects, altering its electronic properties and reactivity compared to the parent compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,5-Azulenedione, 3,7-dibromo- typically involves the bromination of 1,5-azulenedione. The reaction is carried out under controlled conditions to ensure selective bromination at the 3 and 7 positions. Common reagents used in this process include bromine (Br2) and a suitable solvent such as chloroform or carbon tetrachloride. The reaction is usually conducted at room temperature or slightly elevated temperatures to achieve optimal yields.

Industrial Production Methods

While specific industrial production methods for 1,5-Azulenedione, 3,7-dibromo- are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes using larger reaction vessels, automated bromine addition systems, and efficient purification techniques such as recrystallization or chromatography to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

1,5-Azulenedione, 3,7-dibromo- undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can convert the ketone groups to alcohols or other functional groups.

    Substitution: The bromine atoms can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or esters, while reduction can produce alcohols. Substitution reactions can result in the formation of various substituted azulenedione derivatives.

Scientific Research Applications

1,5-Azulenedione, 3,7-dibromo- has several scientific research applications, including:

    Chemistry: It is used as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.

    Biology: The compound’s unique structure makes it a candidate for investigating biological interactions and potential therapeutic effects.

    Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.

    Industry: It may be used in the development of dyes, pigments, and other materials due to its aromatic properties.

Mechanism of Action

The mechanism of action of 1,5-Azulenedione, 3,7-dibromo- involves its interaction with molecular targets through its bromine and ketone functional groups. These interactions can lead to various biochemical effects, such as enzyme inhibition or activation, depending on the specific biological context. The compound’s aromatic structure also allows it to participate in π-π stacking interactions, which can influence its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Comparisons

Halogenated Benzene Derivatives

  • Benzene, 1,4-dibromo-2,3,5,6-tetraiodo- (CAS 886759-09-7): A fully halogenated benzene derivative with bromine and iodine substituents. Unlike 1,5-azulenedione, this compound is benzenoid, resulting in distinct electronic behavior. The tetraiodo substitution increases molecular weight (MW: ~759.6 g/mol) and steric hindrance, reducing solubility in polar solvents compared to azulenedione derivatives. Bromine in 1,5-azulenedione likely enhances electrophilicity at the carbonyl positions, a feature less pronounced in benzenoid systems .

Thiazolo-Pyrimidine Derivatives

  • (2Z)-2-(4-Cyanobenzylidene)-3,5-dihydro-7-(5-methylfuran-2-yl)-3,5-dioxo-2H-thiazolo[3,2-a]pyrimidine-6-carbonitrile (11b): Features a cyano group (electron-withdrawing) and fused heterocyclic rings. Its IR spectrum shows a CN stretch at 2,209 cm⁻¹, comparable to bromine’s inductive effects in 1,5-azulenedione.

Halogenation Techniques

  • describes bromination via sodium dithionite and ethanolic KOH, yielding 7-chloro and 9-chloro derivatives. For 1,5-azulenedione, regioselective bromination at 3,7-positions would require careful control of reaction conditions (e.g., Lewis acid catalysts) to avoid over-halogenation, a challenge less prevalent in smaller aromatic systems like benzene .

Physicochemical Properties

A comparative analysis of key parameters is outlined below:

Compound Molecular Formula MW (g/mol) Melting Point (°C) Key Spectral Features (IR, NMR)
1,5-Azulenedione, 3,7-dibromo- C₁₀H₅Br₂O₂ ~313.9 Not reported Expected C=O stretch ~1,700 cm⁻¹; Br δ ~70 ppm (¹H NMR)
Compound 11b () C₂₂H₁₇N₃O₃S 403.4 213–215 CN: 2,209 cm⁻¹; NH: 3,423 cm⁻¹
Benzene, 1,4-dibromo-2,3,5,6-tetraiodo- C₆Br₂I₄ ~759.6 Not reported C-I stretch ~500 cm⁻¹; C-Br ~600 cm⁻¹

Note: Data for 1,5-azulenedione, 3,7-dibromo- are inferred from analogous systems due to lack of direct experimental reports.

Properties

CAS No.

161126-14-3

Molecular Formula

C10H4Br2O2

Molecular Weight

315.94 g/mol

IUPAC Name

3,7-dibromoazulene-1,5-dione

InChI

InChI=1S/C10H4Br2O2/c11-5-1-6(13)3-7-8(2-5)10(14)4-9(7)12/h1-4H

InChI Key

UCMOTAVPWAJINM-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C2C(=CC1=O)C(=CC2=O)Br)Br

Origin of Product

United States

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